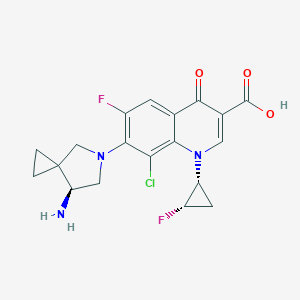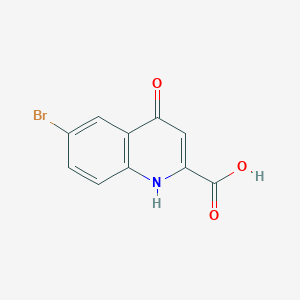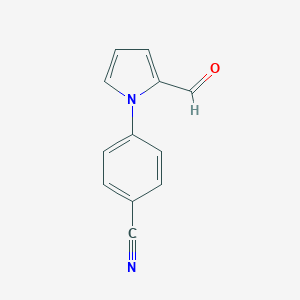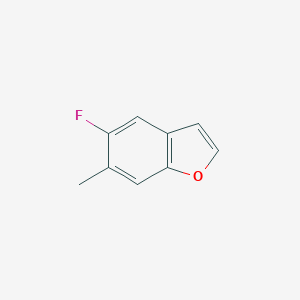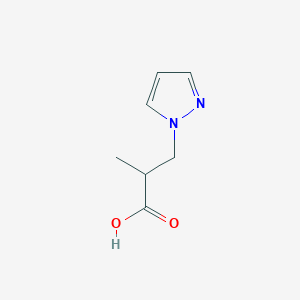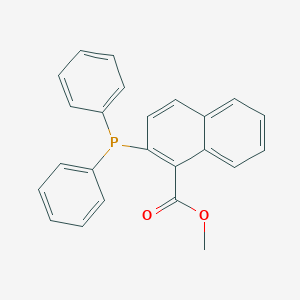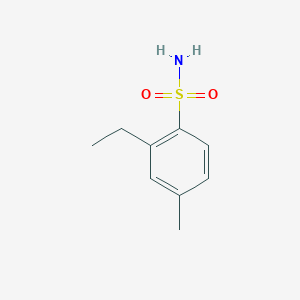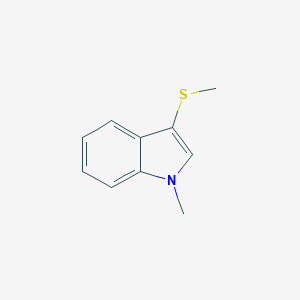
1-methyl-3-(methylthio)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-(methylthio)-1H-indole, also known as 1-MMI, is a synthetic indole derivative that has been widely studied for its potential applications in scientific research. This chemical compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
科学的研究の応用
1-methyl-3-(methylthio)-1H-indole has been used in a variety of scientific research applications, including studies of the central nervous system, cancer, and inflammation. One of the most promising areas of research for this compound is in the field of neuroscience, where it has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-methyl-3-(methylthio)-1H-indole has been studied for its ability to inhibit the growth of cancer cells and to reduce inflammation in the body.
作用機序
The mechanism of action of 1-methyl-3-(methylthio)-1H-indole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Specifically, this compound has been shown to interact with the serotonin receptor 5-HT2A, which is involved in the regulation of mood, cognition, and perception. Additionally, 1-methyl-3-(methylthio)-1H-indole has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory molecules.
生化学的および生理学的効果
Studies have shown that 1-methyl-3-(methylthio)-1H-indole has a variety of biochemical and physiological effects. For example, this compound has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. Additionally, 1-methyl-3-(methylthio)-1H-indole has been shown to reduce the production of inflammatory molecules such as prostaglandins and cytokines. These effects suggest that this compound may have potential as a treatment for a variety of neurological and inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of using 1-methyl-3-(methylthio)-1H-indole in lab experiments is its ability to selectively target specific signaling pathways in the body. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, there are also limitations to using 1-methyl-3-(methylthio)-1H-indole in lab experiments. For example, this compound has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are many potential future directions for research on 1-methyl-3-(methylthio)-1H-indole. One area of interest is in the development of new therapeutic agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound may have potential as a treatment for other neurological disorders such as depression and anxiety. Finally, further research is needed to fully understand the mechanism of action of 1-methyl-3-(methylthio)-1H-indole and to identify other potential applications for this compound in scientific research.
合成法
The synthesis method of 1-methyl-3-(methylthio)-1H-indole involves the reaction of indole-3-acetaldehyde with methylthiolate in the presence of a base catalyst. This process is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The resulting product is a yellow crystalline solid, which can be purified through recrystallization or chromatography.
特性
CAS番号 |
116442-14-9 |
|---|---|
製品名 |
1-methyl-3-(methylthio)-1H-indole |
分子式 |
C10H11NS |
分子量 |
177.27 g/mol |
IUPAC名 |
1-methyl-3-methylsulfanylindole |
InChI |
InChI=1S/C10H11NS/c1-11-7-10(12-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3 |
InChIキー |
LRPYKXTWLJNQFQ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)SC |
正規SMILES |
CN1C=C(C2=CC=CC=C21)SC |
同義語 |
1-METHYL-3-(METHYLTHIO)-1H-INDOLE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



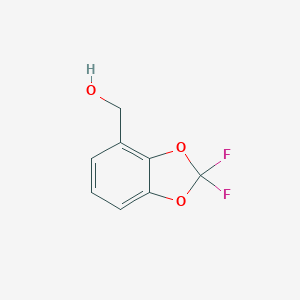
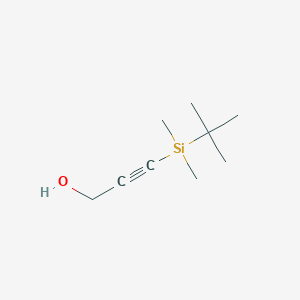
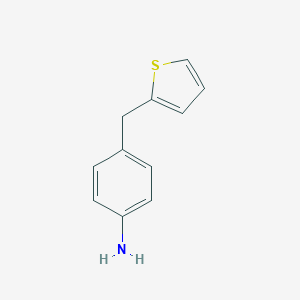
![N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide](/img/structure/B179959.png)
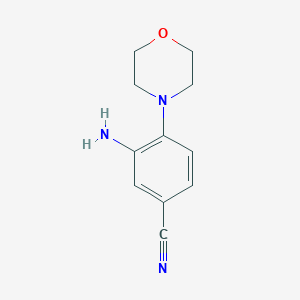
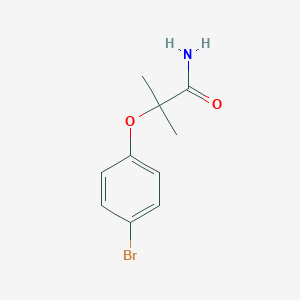
![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one](/img/structure/B179969.png)
